molecular formula C9H8ClN3 B14043080 4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine

4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine

Cat. No.: B14043080
M. Wt: 193.63 g/mol
InChI Key: GPEFDCPWEZZRSP-UHFFFAOYSA-N
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Description

4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine is a heterocyclic compound that belongs to the class of pyrimido[4,5-b]pyrrolizines These compounds are characterized by a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrimidine derivative with a suitable amine in the presence of a chlorinating agent. The reaction is usually carried out under reflux conditions with solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrimido[4,5-b]pyrrolizines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the fused ring system play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine is unique due to its specific fused ring system and the presence of a chlorine atom at the 4th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

1-chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine

InChI

InChI=1S/C9H8ClN3/c10-9-8-7(11-5-12-9)4-6-2-1-3-13(6)8/h4-5H,1-3H2

InChI Key

GPEFDCPWEZZRSP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(N2C1)C(=NC=N3)Cl

Origin of Product

United States

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